molecular formula C16H29NO5 B14619641 L-Glutamic acid, N-(1-oxoundecyl)- CAS No. 60239-71-6

L-Glutamic acid, N-(1-oxoundecyl)-

Cat. No.: B14619641
CAS No.: 60239-71-6
M. Wt: 315.40 g/mol
InChI Key: ROSWHBDLUMOYGD-ZDUSSCGKSA-N
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Description

L-Glutamic acid, N-(1-oxoundecyl)-: is a derivative of L-glutamic acid, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of an oxoundecyl group attached to the nitrogen atom of the glutamic acid molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Glutamic acid, N-(1-oxoundecyl)- typically involves the reaction of L-glutamic acid with an appropriate oxoundecyl derivative. One common method is the acylation of L-glutamic acid using oxoundecyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of L-Glutamic acid, N-(1-oxoundecyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: L-Glutamic acid, N-(1-oxoundecyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

Chemistry: In chemistry, L-Glutamic acid, N-(1-oxoundecyl)- is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its role in cellular processes. It is used in the development of biomolecules and as a model compound for studying amino acid derivatives .

Medicine: In medicine, L-Glutamic acid, N-(1-oxoundecyl)- is investigated for its potential therapeutic applications. It is explored as a drug candidate for treating various diseases due to its ability to interact with specific biological targets .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an additive in various formulations. Its unique properties make it valuable in the development of new materials and products .

Mechanism of Action

The mechanism of action of L-Glutamic acid, N-(1-oxoundecyl)- involves its interaction with specific molecular targets in biological systems. It can bind to receptors and enzymes, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • L-Glutamic acid, N-(1-oxododecyl)-
  • L-Glutamic acid, N-(1-oxooctyl)-
  • L-Glutamic acid, N-(1-oxodecyl)-

Uniqueness: L-Glutamic acid, N-(1-oxoundecyl)- is unique due to its specific oxoundecyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

60239-71-6

Molecular Formula

C16H29NO5

Molecular Weight

315.40 g/mol

IUPAC Name

(2S)-2-(undecanoylamino)pentanedioic acid

InChI

InChI=1S/C16H29NO5/c1-2-3-4-5-6-7-8-9-10-14(18)17-13(16(21)22)11-12-15(19)20/h13H,2-12H2,1H3,(H,17,18)(H,19,20)(H,21,22)/t13-/m0/s1

InChI Key

ROSWHBDLUMOYGD-ZDUSSCGKSA-N

Isomeric SMILES

CCCCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

CCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

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